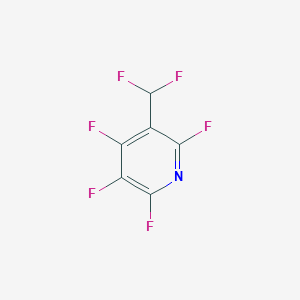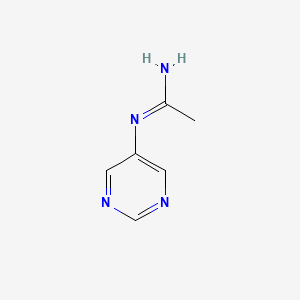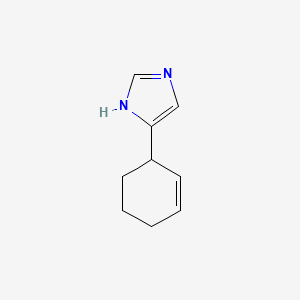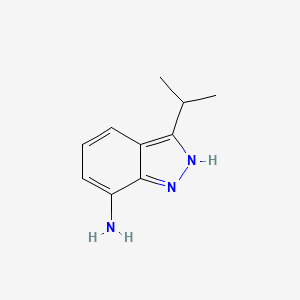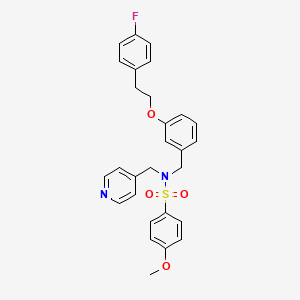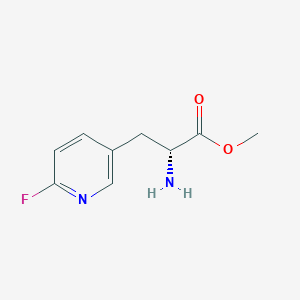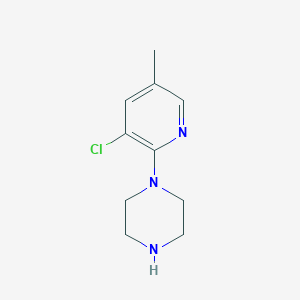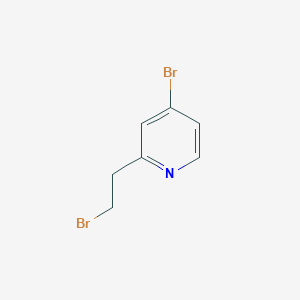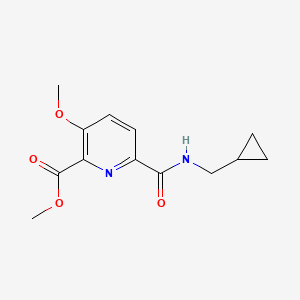
Methyl 6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a carbamoyl group, and a methoxypicolinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxypicolinic acid with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate amide. This intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methoxypicolinate: Lacks the cyclopropylmethyl and carbamoyl groups, making it less complex.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the picolinate moiety.
3-Methoxypicolinic acid: Contains the picolinate moiety but lacks the cyclopropylmethyl and carbamoyl groups.
Uniqueness
Methyl6-((cyclopropylmethyl)carbamoyl)-3-methoxypicolinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
methyl 6-(cyclopropylmethylcarbamoyl)-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-6-5-9(15-11(10)13(17)19-2)12(16)14-7-8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) |
Clé InChI |
OIVSFXUNKKTUHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)C(=O)NCC2CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)

